N-(3-chlorophenyl)-3-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide
Description
N-(3-chlorophenyl)-3-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide is a synthetic organic compound characterized by the presence of chlorophenyl, fluorophenyl, and benzamide functional groups
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-fluorophenyl)carbamothioylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c21-14-4-2-6-18(12-14)23-19(26)13-3-1-5-17(11-13)25-20(27)24-16-9-7-15(22)8-10-16/h1-12H,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWTUBPCKPZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: Starting with 3-chlorobenzoic acid, it is converted to 3-chlorobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 3-aminobenzamide to form N-(3-chlorophenyl)-3-aminobenzamide.
Thiocarbamoylation: The final step involves the reaction of N-(3-chlorophenyl)-3-aminobenzamide with 4-fluoroaniline and carbon disulfide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiocarbonyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential applications in drug design due to its structural features that may interact with biological targets.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Explored for use in coatings and polymers due to its chemical stability.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-3-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
N-(3-chlorophenyl)-3-aminobenzamide: Lacks the thiocarbonyl and fluorophenyl groups, resulting in different reactivity and biological activity.
N-(4-fluorophenyl)-3-aminobenzamide: Similar structure but without the chlorophenyl group, affecting its chemical and biological properties.
Uniqueness: N-(3-chlorophenyl)-3-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide is unique due to the combination of chlorophenyl, fluorophenyl, and thiocarbonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
